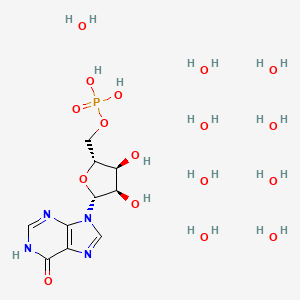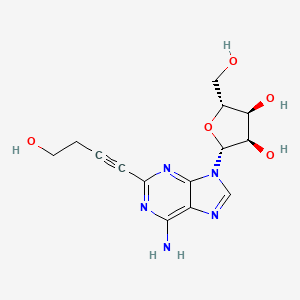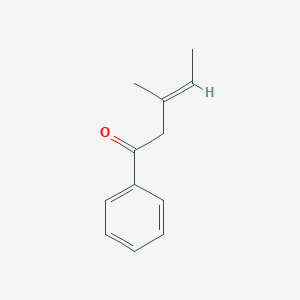
(2S)-2-Amino-3-(3-(2-hydroxypropyl)imidazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid is a complex organic compound that features an amino acid backbone with an imidazole ring substituted with a hydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group, followed by the formation of the imidazole ring and subsequent substitution with a hydroxypropyl group. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while substitution reactions can introduce various functional groups to the amino or hydroxy positions.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity. The hydroxypropyl group may enhance solubility and facilitate transport across cell membranes. The amino acid backbone allows for incorporation into peptides and proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but without the hydroxypropyl group.
Proline: Another amino acid with a cyclic structure, but with different functional groups.
Imidazole: The core structure of the compound, which can be substituted with various groups to yield different properties.
Uniqueness
(2S)-2-Amino-3-(1-(2-hydroxypropyl)-1H-imidazol-5-yl)propanoic acid is unique due to the combination of its amino acid backbone, imidazole ring, and hydroxypropyl substitution
Eigenschaften
CAS-Nummer |
82602-75-3 |
|---|---|
Molekularformel |
C9H15N3O3 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[3-(2-hydroxypropyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C9H15N3O3/c1-6(13)4-12-5-11-3-7(12)2-8(10)9(14)15/h3,5-6,8,13H,2,4,10H2,1H3,(H,14,15)/t6?,8-/m0/s1 |
InChI-Schlüssel |
GKPWABJGBGSNFW-XDKWHASVSA-N |
Isomerische SMILES |
CC(CN1C=NC=C1C[C@@H](C(=O)O)N)O |
Kanonische SMILES |
CC(CN1C=NC=C1CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)
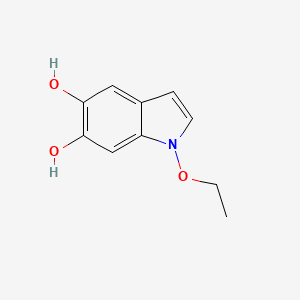
![1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12936130.png)
![[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12936133.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide](/img/structure/B12936139.png)
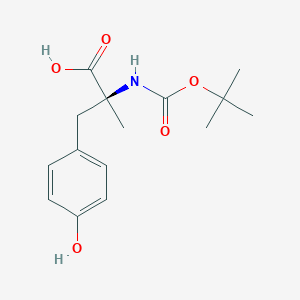
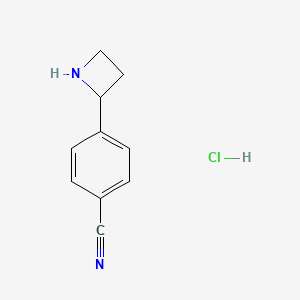
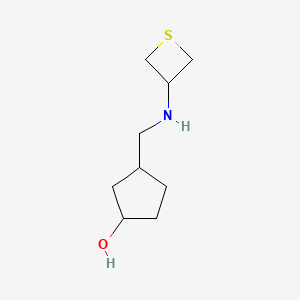
![4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline](/img/structure/B12936174.png)

